molecular formula C12H12N4OS B2643527 6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 109916-22-5

6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2643527
CAS No.: 109916-22-5
M. Wt: 260.32
InChI Key: YECFCLHDNOLZIB-UHFFFAOYSA-N
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Description

6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that features a thiazole ring fused with a quinazolinone structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the formation of the thiazole ring followed by its fusion with the quinazolinone structure. One common method involves the reaction of 2-aminothiazole with appropriate quinazolinone precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of halogenating agents or nucleophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or quinazolinone rings .

Scientific Research Applications

6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its fused ring structure, which combines the properties of both thiazole and quinazolinone. This fusion enhances its biological activity and broadens its range of applications compared to simpler thiazole or quinazolinone derivatives .

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,4-dihydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-16-5-8-4-7(10-6-18-11(13)14-10)2-3-9(8)15-12(16)17/h2-4,6H,5H2,1H3,(H2,13,14)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECFCLHDNOLZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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